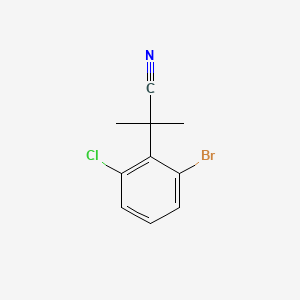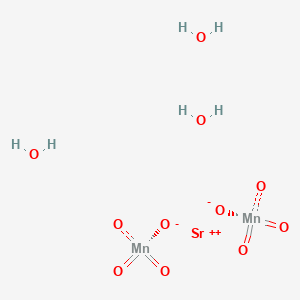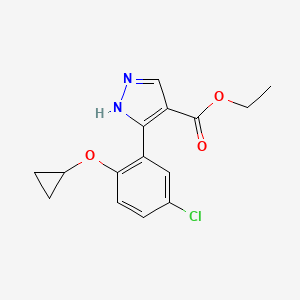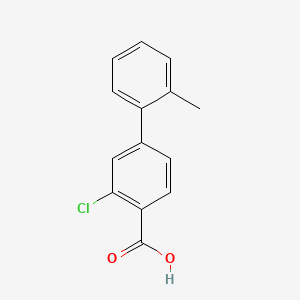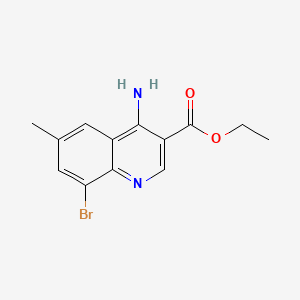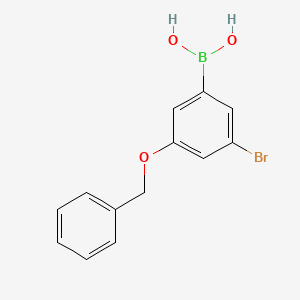
(3-(Benzyloxy)-5-bromophenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(3-(Benzyloxy)-5-bromophenyl)boronic acid” is a type of organoboron reagent. Organoboron reagents are widely used in Suzuki–Miyaura cross-coupling, a commonly applied transition metal catalyzed carbon–carbon bond forming reaction . The success of this reaction is due to the combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Synthesis Analysis
The synthesis of boronic acids and their derivatives often involves the use of pinacol boronic esters. Protodeboronation of 1°, 2° and 3° alkyl boronic esters has been reported, utilizing a radical approach . Additionally, pinacol boronic esters are highly valuable building blocks in organic synthesis .
Molecular Structure Analysis
The molecular formula of “(3-(Benzyloxy)-5-bromophenyl)boronic acid” is C13H13BO3 . The average mass is 228.051 Da and the monoisotopic mass is 228.095779 Da .
Chemical Reactions Analysis
Boronic acids and their derivatives are known to participate in various chemical reactions. For instance, they are used in Suzuki–Miyaura coupling, a widely applied transition metal catalyzed carbon–carbon bond forming reaction . In addition, boronic esters have been used as protective groups in carbohydrate chemistry for processes such as acylation, silylation, and alkylation of glycoside-derived boronates .
Physical And Chemical Properties Analysis
The physical and chemical properties of “(3-(Benzyloxy)-5-bromophenyl)boronic acid” include a density of 1.2±0.1 g/cm3, boiling point of 428.2±47.0 °C at 760 mmHg, vapour pressure of 0.0±1.1 mmHg at 25°C, enthalpy of vaporization of 72.0±3.0 kJ/mol, flash point of 212.7±29.3 °C, and index of refraction of 1.594 .
Aplicaciones Científicas De Investigación
Chemical Properties
“3-(BENZYLOXY)-5-BROMOPHENYLBORONIC ACID” is a compound with the molecular formula C13H13BO3 and a molecular weight of 228.05 g/mol . It appears as a white-yellow crystalline powder and has a melting point of 130°C .
Use in Synthesis
This compound is often used in the synthesis of various organic compounds due to its boronic acid group. The boronic acid group can form stable boronate esters with hydroxyl-containing compounds, making it useful in coupling reactions .
Safety and Hazards
The safety data sheet for a similar compound, phenylboronic acid, indicates that it is harmful if swallowed . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid dust formation, and avoid getting the substance in eyes, on skin, or on clothing .
Direcciones Futuras
Boronic acids and their derivatives have a wide range of applications in organic synthesis, and their use is expected to continue to grow. For example, they are used in the synthesis of many significant therapeutic enzymatic and kinase inhibitors and receptor antagonists . Furthermore, new methods for the synthesis and use of boronic acids and their derivatives are continually being developed .
Mecanismo De Acción
Target of Action
The primary target of 3-(Benzyloxy)-5-Bromophenylboronic Acid is the Suzuki-Miyaura cross-coupling reaction . This reaction is a widely applied transition metal catalyzed carbon-carbon bond-forming reaction . The compound, as an organoboron reagent, is used in this process due to its stability, ease of preparation, and environmental benignity .
Mode of Action
The compound interacts with its targets through two key processes: oxidative addition and transmetalation . In oxidative addition, palladium is oxidized through its donation of electrons to form a new Pd-C bond with formally electrophilic organic groups . In transmetalation, formally nucleophilic organic groups are transferred from boron to palladium .
Biochemical Pathways
The Suzuki-Miyaura coupling reaction is the primary biochemical pathway affected by this compound . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s action can lead to the formation of new carbon-carbon bonds, which can significantly affect downstream biochemical processes .
Pharmacokinetics
Its use in suzuki-miyaura coupling reactions suggests that it has a high reactivity and can readily participate in biochemical reactions .
Result of Action
The primary result of the compound’s action is the formation of new carbon-carbon bonds through the Suzuki-Miyaura coupling reaction . This can lead to the synthesis of a wide range of organic compounds, making it a valuable tool in organic chemistry .
Action Environment
The efficacy and stability of 3-(Benzyloxy)-5-Bromophenylboronic Acid can be influenced by various environmental factors. For instance, the Suzuki-Miyaura coupling reaction requires mild and functional group tolerant reaction conditions . Therefore, the compound’s action can be affected by factors such as temperature, pH, and the presence of other chemical groups .
Propiedades
IUPAC Name |
(3-bromo-5-phenylmethoxyphenyl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BBrO3/c15-12-6-11(14(16)17)7-13(8-12)18-9-10-4-2-1-3-5-10/h1-8,16-17H,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQDMDMCDCBLNPN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)Br)OCC2=CC=CC=C2)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BBrO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40681731 |
Source


|
| Record name | [3-(Benzyloxy)-5-bromophenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40681731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.95 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1256355-21-1 |
Source


|
| Record name | Boronic acid, B-[3-bromo-5-(phenylmethoxy)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256355-21-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [3-(Benzyloxy)-5-bromophenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40681731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

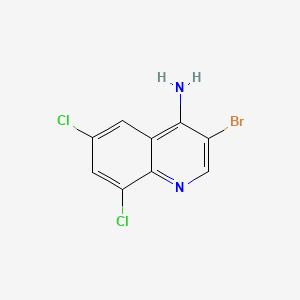

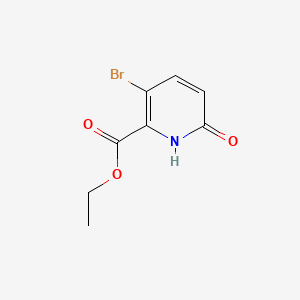
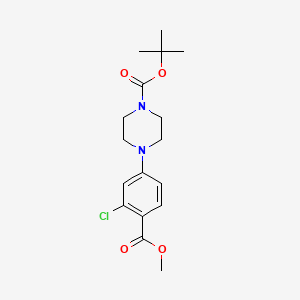

![2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B577952.png)
![3-Bromo-2-methylpyrazolo[1,5-d][1,2,4]triazin-7(6h)-one](/img/structure/B577953.png)
